
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide, also known as JNJ-26481585, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been shown to exhibit promising anticancer activity.
作用机制
The mechanism of action of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves the inhibition of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce the expression of genes that are involved in cell cycle arrest and apoptosis in cancer cells. N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are class I HDAC enzymes.
Biochemical and Physiological Effects:
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is necessary for tumor growth and metastasis. In addition, this compound has been shown to enhance the immune response against cancer cells.
实验室实验的优点和局限性
One of the advantages of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. Another area of interest is the investigation of the combination of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential use of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide in the treatment of other diseases, such as neurological disorders, is an area of future research.
合成方法
The synthesis of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves a multistep process that includes the reaction of 2-methyl-5-nitropyridine with 1-cyanobutane in the presence of a base to form the corresponding nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with imidazole-4-carboxylic acid to form the final product.
科学研究应用
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
属性
IUPAC Name |
N-(1-cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-5-12(8-16)19-15(21)13-10(2)18-14(20-13)11-6-4-7-17-9-11/h4,6-7,9,12H,3,5H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHGZUHBUYOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709664.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2709665.png)
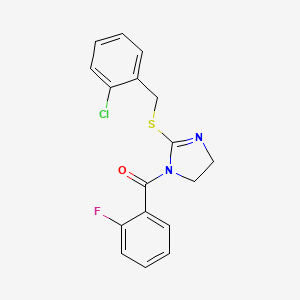
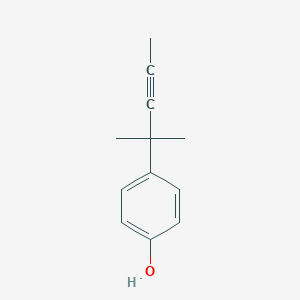
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2709671.png)
![N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709673.png)
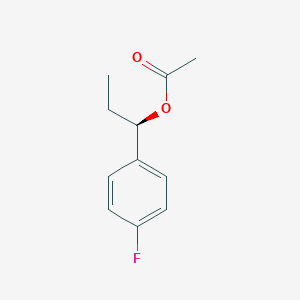
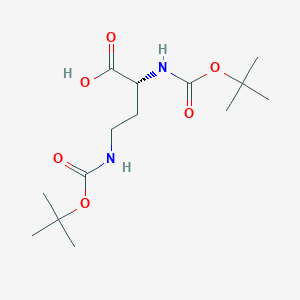

![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2709681.png)
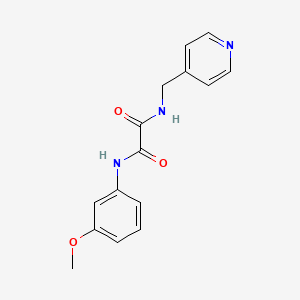
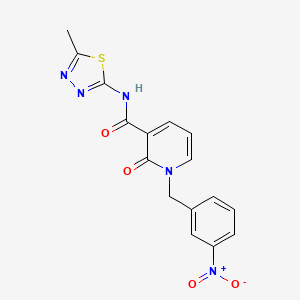
![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)